molecular formula C19H16ClN3O2S B2606635 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2606635
M. Wt: 385.9 g/mol
InChI Key: PEPLRSOXCXBORF-UHFFFAOYSA-N
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Description

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as Compound 1) is a thienoquinoline derivative with demonstrated anticancer activity. Its molecular formula is C₂₀H₁₇ClN₃O₂S, and it has a molecular weight of 385.867 g/mol . Compound 1 is synthesized from 1,3-cyclohexadione via established methods and exhibits potent cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) by inducing apoptosis and reducing cancer stem cell (CSC) populations . It also modulates glycosphingolipid (GSL) expression in CSCs, particularly increasing acidic GSLs like IV6Neu5Ac-nLc4Cer and GM3 .

Properties

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-9-12(20)4-2-5-13(9)22-18(25)17-16(21)11-8-10-14(23-19(11)26-17)6-3-7-15(10)24/h2,4-5,8H,3,6-7,21H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLRSOXCXBORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide , referred to as Compound 1 , has garnered attention in recent years for its potential anticancer properties. This article reviews its biological activity, focusing on its effects on cancer stem cells (CSCs), metabolic pathways, and overall cytotoxicity in various breast cancer cell lines.

Chemical Structure and Properties

Compound 1 has the chemical formula C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S and is characterized by a thieno[2,3-b]quinoline backbone. Its structure suggests potential interactions with biological targets involved in cancer progression and metabolism.

Biological Activity Overview

Recent studies have explored the biological activity of Compound 1 primarily in the context of breast cancer. The following sections detail its effects on cell viability, apoptosis induction, and metabolic profiling.

Cell Viability and Cytotoxicity

The cytotoxic effects of Compound 1 were assessed using the MTT assay on two breast cancer cell lines: MDA-MB-231 (triple-negative) and MCF-7 (hormone receptor-positive). Results indicated that:

  • MDA-MB-231 Cells : Compound 1 exhibited significant cytotoxicity with an IC50 value of approximately 0.05 µM after 24 hours. The cytotoxic effect increased with concentration and time, reaching maximal efficacy at 25 µM after 72 hours.
  • MCF-7 Cells : While also showing sensitivity to Compound 1, the cytotoxicity was less pronounced compared to MDA-MB-231 cells .

Induction of Apoptosis

Flow cytometry analyses revealed that the majority of cells treated with Compound 1 underwent apoptosis. Specifically:

  • In MDA-MB-231 cells, treatment led to a significant reduction in the percentage of CSCs.
  • In MCF-7 cells, while there was an increase in certain CSC populations post-treatment, overall viability decreased significantly .

Effects on Cancer Stem Cells

Research indicates that Compound 1 effectively reduces the fraction of CSCs in both tested cell lines:

  • MDA-MB-231 : Treatment resulted in a notable decrease in the number of mammospheres formed, indicating reduced CSC activity.
  • MCF-7 : Although some CSC markers increased post-treatment, the overall reduction in viable cells suggests a shift in metabolic pathways favoring differentiation over proliferation .

Metabolic Profiling

Metabolic profiling conducted via GC-MS identified significant alterations in metabolite levels upon treatment with Compound 1:

MetaboliteMDA-MB-231 ChangesMCF-7 Changes
PyruvateIncreasedDecreased
LactateDecreasedIncreased
Glycerol MonostearateDecreasedIncreased
Myo-InositolDecreasedNot significantly affected

These changes indicate a metabolic shift from anaerobic glycolysis towards aerobic metabolism in MDA-MB-231 cells, while MCF-7 cells exhibited a contrasting response .

Case Studies and Research Findings

Several studies have highlighted the potential of Compound 1 as a therapeutic agent:

  • Study on Glycosphingolipid Expression : This research demonstrated that treatment with Compound 1 altered glycosphingolipid profiles in both CSCs and non-CSCs, suggesting an impact on cell signaling pathways critical for tumor growth and metastasis .
  • Metabolic Shift Analysis : A comprehensive analysis revealed that Compound 1 not only induced apoptosis but also shifted cellular metabolism towards pathways that could limit energy availability for tumor growth. This dual mechanism enhances its potential as a therapeutic agent against aggressive breast cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has been shown to exhibit cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-453. The following points summarize key findings:

  • Cytotoxic Effects : The compound demonstrated significant cytotoxicity in both cancer stem cells and non-stem cells, primarily inducing apoptosis as the mechanism of cell death .
  • Reduction of Cancer Stem Cells : Treatment with this compound resulted in a notable decrease in the percentage of cancer stem cells and the formation of mammospheres, which are indicative of stem cell properties in tumors .
  • Glycosphingolipid Expression : The compound influenced glycosphingolipid expression profiles in treated cells, suggesting a potential mechanism through which it exerts its anticancer effects . For instance:
    • Increased expression of specific glycosphingolipids was observed post-treatment.
    • Notably, certain glycosphingolipids were identified that had not been previously reported in the context of breast cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups and their spatial arrangement contribute significantly to its biological activity.

Functional GroupImpact on Activity
Amino GroupEnhances interaction with biological targets
Chlorine AtomModulates lipophilicity and cellular uptake
Thienoquinoline CoreCentral to anticancer activity due to its role in enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Compound 1 becomes evident when compared to related thieno[2,3-b]quinoline and quinoline derivatives. Key comparisons include:

Structural Analogues

3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Structural Difference: The 3-chloro-2-methylphenyl group in Compound 1 is replaced with a 4-phenoxyphenyl moiety. Impact: The phenoxy group increases molecular weight (429.494 g/mol vs.

3-amino-N-(3,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Structural Difference: Features a 3,4-dimethoxyphenyl group and an ethyl substitution at position 4. Impact: The ethyl group adds steric bulk, which may reduce binding affinity to PLC-γ compared to Compound 1 . Activity: Primarily explored for antimicrobial applications, indicating divergent biological targets .

3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Structural Difference: Lacks the 2-methyl group present in Compound 1. Activity: Shows potent anti-proliferative effects but lacks data on CSC-specific activity .

Functional Comparisons

Property Compound 1 Closest Analogues
Molecular Weight 385.867 g/mol 411.5–429.5 g/mol (dimethoxyphenyl/phenoxyphenyl derivatives)
Cytotoxicity (IC₅₀) 5 µM (MDA-MB-231) 25 µM (Naphthyl derivative) ; 1–10 nM (3-chlorophenyl analogue)
CSC Modulation Reduces IV6Neu5Ac-nLc4Cer+ CSCs; increases GalNAc-GM1b+ CSCs No reported CSC-specific effects in analogues
Target Specificity PLC-γ inhibition; GSL pathway modulation PLC-γ (3-chlorophenyl analogue) ; antimicrobial targets (dimethoxyphenyl)
Apoptosis Induction >80% apoptosis in MDA-MB-231 Limited data for most analogues

Key Advantages of Compound 1

  • Lower Lipophilicity : Unlike promiscuous lipophilic inhibitors, Compound 1 targets specific receptors, reducing off-target effects .
  • CSC Selectivity : Uniquely reduces CSC fractions in MDA-MB-231 cells, a critical feature for preventing relapse .
  • Metabolic Impact : Shifts lipid metabolism to glycolysis, disrupting energy pathways in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic condensation. For example, similar quinoline-carboxamide derivatives are synthesized via refluxing intermediates in ethanol or DMF with catalysts like piperidine, followed by recrystallization (e.g., from ethanol/DMF mixtures) . Key optimization parameters include temperature control (e.g., 80–100°C for reflux), solvent polarity adjustments to improve yield, and chromatographic purification for byproduct removal. Monitoring reaction progress via TLC or HPLC is critical.

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH₂ at ~3300–3500 cm⁻¹) .
  • NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and thieno-quinoline backbone signals (e.g., tetrahydro ring protons at δ 1.5–3.0 ppm). ¹³C NMR should resolve carbonyl carbons (~170–180 ppm) and quinoline/thiophene carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns.

Q. What strategies are recommended for ensuring solubility and stability in in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or surfactant-aided aqueous buffers. For example, DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 can mitigate precipitation .
  • Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions. Store lyophilized powder at –20°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data caused by polymorphism or stereochemical variations?

  • Methodological Answer : Polymorphism, as observed in analogous quinoline derivatives , can lead to divergent bioactivity. To resolve this:

  • Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms.
  • Comparative Bioassays : Test each polymorph in parallel in vitro models (e.g., antiproliferative assays).
  • Solubility Studies : Use differential scanning calorimetry (DSC) or dynamic vapor sorption (DVS) to correlate crystal forms with dissolution rates .

Q. What experimental designs are suitable for evaluating the compound’s mechanism of action in apoptosis induction?

  • Methodological Answer :

  • Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic cells.
  • Western Blotting : Monitor caspase-3/7 activation, PARP cleavage, and Bcl-2/Bax ratios.
  • Mitochondrial Membrane Potential : Employ JC-1 dye to assess ΔΨm collapse, a hallmark of intrinsic apoptosis .
  • Control Experiments : Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent pathways.

Q. How can researchers resolve spectral data contradictions during structural elucidation of synthetic intermediates?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC can correlate NH₂ protons with adjacent carbonyl groups in the carboxamide moiety .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace specific nuclei in complex spectra.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What approaches are recommended for optimizing in vivo pharmacokinetics while minimizing toxicity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Toxicokinetic Studies : Monitor plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models. Use LC-MS/MS for quantitation.
  • Metabolic Profiling : Identify Phase I/II metabolites via liver microsome assays. Adjust substituents (e.g., replacing chlorine with fluorine) to reduce hepatotoxicity .

Data Contradiction and Validation

Q. How should researchers validate conflicting data in cytotoxicity assays across different cell lines?

  • Methodological Answer :

  • Dose-Response Repetition : Test multiple concentrations (IC₅₀, IC₉₀) in triplicate.
  • Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. MCF-7).
  • Mechanistic Profiling : Compare gene expression (RNA-seq) or protein biomarkers (e.g., p53 status) to identify resistance factors .

Analytical and Formulation Challenges

Q. What advanced analytical techniques are critical for characterizing degradation products during formulation?

  • Methodological Answer :

  • HPLC-PDA-MS : Couple high-performance liquid chromatography with photodiode array and mass spectrometry to identify degradants.
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to simulate storage conditions .

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